5-[(4-Methylphenyl)thio]-2-furaldehyde
Description
5-[(4-Methylphenyl)thio]-2-furaldehyde is a furan-derived aldehyde featuring a thioether-linked 4-methylphenyl group at the 5-position of the furan ring.
Properties
IUPAC Name |
5-(4-methylphenyl)sulfanylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCQYRQPIGDHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)thio]-2-furaldehyde typically involves the reaction of 4-methylthiophenol with 2-furaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylphenyl)thio]-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 5-[(4-Methylphenyl)thio]-2-furancarboxylic acid.
Reduction: 5-[(4-Methylphenyl)thio]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[(4-Methylphenyl)thio]-2-furaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)thio]-2-furaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or protein function. The thio group may also contribute to the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substituent at the 5-position of 2-furaldehyde significantly influences physical and chemical behavior. Below is a comparison of key analogs:
*Calculated based on molecular formula.
Key Observations :
Thermodynamic and Reactivity Profiles
While direct data for this compound are unavailable, studies on nitrophenyl-furaldehydes reveal:
- Sublimation Enthalpy : For 5-(nitrophenyl)-2-furaldehyde oximes, enthalpies range between 90–110 kJ/mol, determined via the Knudsen effusion method .
- Condensation Reactions: 5-(3-Nitrophenyl)-2-furaldehyde reacts with nitrogen bases in ethanol within 1–2 hours, yielding >70% products under acidic conditions . The methylthio group in the target compound may enhance nucleophilic substitution due to its electron-donating nature.
Biological Activity
5-[(4-Methylphenyl)thio]-2-furaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a furan ring substituted with a thioether group and an aromatic moiety. Its molecular formula is , and it has a molecular weight of approximately 202.26 g/mol.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes key findings related to its antimicrobial efficacy:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Significant | |
| Candida albicans | Weak | |
| Aspergillus niger | Moderate |
In vitro assays demonstrated that this compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, while showing less effectiveness against certain fungi like Candida albicans.
Anticancer Activity
Research has also indicated the potential anticancer properties of this compound. A study focused on its effects on various cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells, primarily through the activation of caspase pathways.
The following table summarizes the cytotoxic effects observed in these studies:
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, leading to reduced growth rates.
- Apoptosis Induction : In cancer cells, it activates apoptotic signaling pathways, promoting cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in both microbial and cancer cells, contributing to its efficacy.
Case Studies
A notable case study involved the synthesis of derivatives based on this compound, which were evaluated for enhanced biological activities. Modifications to the thioether group resulted in compounds with improved antimicrobial potency and reduced cytotoxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
